molecular formula C9H11BrF2N2O2 B2513830 3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid CAS No. 1946818-54-7

3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid

Cat. No.: B2513830
CAS No.: 1946818-54-7
M. Wt: 297.1
InChI Key: WZZAKAKORUOESX-UHFFFAOYSA-N
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Description

3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid is a chemical compound with a complex structure that includes a bromine atom, difluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the bromine and difluoromethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the bromine atom may participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-difluoroanisole: Used in the synthesis of inhibitors for cyclin-dependent kinases.

    4-Bromo-3-fluorobenzaldehyde: Utilized in organic synthesis for the preparation of various derivatives.

Uniqueness

3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrF2N2O2/c1-4(3-6(15)16)14-5(2)7(10)8(13-14)9(11)12/h4,9H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZAKAKORUOESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)CC(=O)O)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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